![molecular formula C16H15ClN4O3 B3409928 1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-53-9](/img/structure/B3409928.png)
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core is a bicyclic structure with nitrogen atoms, and the 1,3-dioxolane ring is a type of acetal, a functional group that can have interesting reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-4-one core, as well as the 3-chlorophenyl and 2-(1,3-dioxolan-2-yl)ethyl substituents. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the 1,3-dioxolane ring could be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and the strengths of intermolecular forces .Mechanism of Action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects and optimizing its structure for better activity and selectivity. If it’s a synthetic intermediate, future research could involve developing more efficient or environmentally friendly methods for its synthesis .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-11-2-1-3-12(8-11)21-15-13(9-19-21)16(22)20(10-18-15)5-4-14-23-6-7-24-14/h1-3,8-10,14H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCYQUDLWSCJTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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